molecular formula C10H9NO3S B12007784 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester CAS No. 89780-76-7

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester

Cat. No.: B12007784
CAS No.: 89780-76-7
M. Wt: 223.25 g/mol
InChI Key: MZYIKOMBADGICC-UHFFFAOYSA-N
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Description

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzothiazole ring fused with a carboxylic acid ester group. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The general reaction conditions include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild temperatures, typically 0-25°C.

    Reduction: Lithium aluminum hydride; conditions: anhydrous solvents like ether, low temperatures (-10 to 0°C).

    Substitution: Nucleophiles such as amines or thiols; conditions: solvents like ethanol or acetonitrile, room temperature to 50°C.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzothiazoles

Scientific Research Applications

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The benzothiazole ring is known to interact with various proteins, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Another benzothiazole derivative with applications in rubber vulcanization and as a corrosion inhibitor.

    Benzothiazole: The parent compound, used in the synthesis of various derivatives with diverse applications.

    2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and dyes.

Uniqueness

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester is unique due to its ester functional group, which allows for further chemical modifications. This makes it a versatile intermediate in organic synthesis, enabling the creation of a wide range of derivatives with tailored properties for specific applications.

Properties

CAS No.

89780-76-7

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 2-oxo-1,3-benzothiazole-3-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-2-14-9(12)11-7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3

InChI Key

MZYIKOMBADGICC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2SC1=O

Origin of Product

United States

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